(4-(Difluoromethyl)phenyl)propanoic acid
Overview
Description
(4-(Difluoromethyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Protective and Therapeutic Potential
Phenylpropanoic acids, including caffeic acid and its derivatives, have been investigated for their protective effects against brain toxicity and potential therapeutic applications in Alzheimer's disease (AD). These compounds exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects, due to their structural properties. For instance, caffeic acid (CA) and its derivatives like chlorogenic acid (CGA) and caffeic acid phenethyl ester (CAPE) have shown significant protective effects in models of AD, targeting β-amyloid formation, aggregation, and neurotoxicity through antioxidant and specific anti-inflammatory mechanisms (Habtemariam, 2017).
Environmental Interactions
Studies on the sorption behavior of phenoxy herbicides, including compounds structurally related to phenylpropanoic acids, indicate the influence of soil parameters on the environmental fate of these chemicals. Research demonstrates that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, suggesting that similar compounds may exhibit comparable environmental interactions (Werner, Garratt, & Pigott, 2012).
Anticancer Applications
Cinnamic acid derivatives, closely related to phenylpropanoic acids, have garnered attention for their anticancer potentials. These compounds have been investigated for their traditional and synthetic antitumor agents, with research revealing their significant antitumor efficacy. The broad spectrum of biological activities of these derivatives highlights the potential of phenylpropanoic acids in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Pharmacological Effects and Applications
Chlorogenic acid (CGA), another phenylpropanoic acid derivative, is known for its wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. CGA's ability to modulate lipid metabolism and glucose regulation suggests potential therapeutic applications for metabolic disorders. These effects highlight the significance of investigating phenylpropanoic acids and their derivatives for various pharmacological applications (Naveed et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(difluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5,10H,3,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXZDAFJMMWJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1546905-68-3 | |
Record name | 3-(4-(difluoromethyl)phenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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